molecular formula C19H15N3O2 B5754195 N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide

N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5754195
M. Wt: 317.3 g/mol
InChI Key: ZZJXMKXSFPTHHZ-UHFFFAOYSA-N
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Description

N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as BP-C1, is a small molecule that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded proteins and induces cell cycle arrest and apoptosis. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide inhibits the activity of beta-secretase, an enzyme responsible for the production of beta-amyloid plaques. This reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide improves glucose uptake and insulin sensitivity, leading to better glycemic control.

Advantages and Limitations for Lab Experiments

N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One advantage is its small molecular size, which allows it to easily penetrate cell membranes and reach its target sites. Another advantage is its low toxicity, which makes it a safe and viable option for therapeutic applications. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical settings.

Future Directions

There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide is a small molecule that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of the proteasome, beta-secretase, and activation of the AMPK pathway. N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic applications and to determine its safety and efficacy in humans.

Synthesis Methods

N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboximidamide with 4-biphenylcarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide in its pure form.

Scientific Research Applications

N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to improve glucose uptake and insulin sensitivity.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c20-18(17-8-4-5-13-21-17)22-24-19(23)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXMKXSFPTHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(biphenyl-4-ylcarbonyl)oxy]pyridine-2-carboximidamide

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